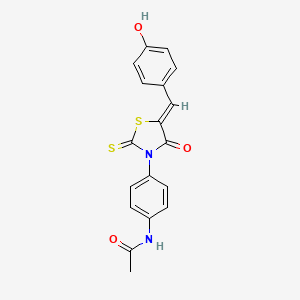

(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolidinone core, which is often associated with a range of biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the following steps:

-

Formation of the Thiazolidinone Core: : The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazolidinone ring.

-

Benzylidene Formation: : The thiazolidinone is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.

-

Acetamide Formation: : Finally, the benzylidene derivative is reacted with 4-aminophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Biological Activities

-

Anticancer Activity :

- Various studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide have been evaluated against multiple cancer cell lines. A notable study demonstrated that derivatives of thiazolidinones showed promising results in inhibiting tumor growth in vitro, particularly against leukemia and CNS cancer cell lines .

- Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound Cell Line Tested Inhibition (%) 4g MOLT-4 84.19 4p RPMI-8226 72.11 3i Various IC50 = 2.7 µM

- Anti-inflammatory Properties :

-

Acetylcholinesterase Inhibition :

- Compounds containing thiazolidinone structures have shown efficacy as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance acetylcholine levels, potentially alleviating cognitive decline associated with such diseases .

Case Studies

-

Case Study on Anticancer Activity :

- In a study published by Güzel-Akdemir et al., new thiazolidinone derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced anticancer activity, suggesting that further modifications could lead to more potent compounds .

- In Silico Studies :

作用機序

The mechanism of action of (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzylidene moiety may interact with other cellular components, disrupting normal cellular functions.

類似化合物との比較

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

Benzylidene Derivatives: Compounds with similar benzylidene structures are studied for their antimicrobial and anticancer activities.

Uniqueness

What sets (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide apart is the combination of the thiazolidinone core with the hydroxybenzylidene and acetamide functionalities. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

生物活性

(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a derivative of thioxothiazolidin compounds, which have gained attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thioxothiazolidin core with a hydroxybenzylidene moiety, contributing to its biological activity. The synthesis typically involves the Knoevenagel condensation reaction between thioxothiazolidin derivatives and appropriate aldehydes, yielding compounds with significant biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit potent antimicrobial activity. For instance, a series of synthesized thioxothiazolidinyl-acetamides showed significant urease inhibition with IC50 values ranging from 1.47 to 9.27 µM, indicating their potential as antimicrobial agents against resistant strains of Staphylococcus aureus . Additionally, compounds 6n and 6o exhibited up to 37% inhibition in biofilm development at a concentration of 512 µg/mL .

| Compound | IC50 (µM) | Biofilm Inhibition (%) |

|---|---|---|

| 6n | 15.27 ± 2.40 | 37 |

| 6o | 17.78 ± 3.75 | 27 |

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The compound exhibited mild-to-moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | Moderate |

| MCF7 | Moderate |

3. Antioxidant Activity

Compounds derived from thioxothiazolidin frameworks have shown antioxidant properties by scavenging reactive oxygen species (ROS). For example, certain derivatives demonstrated significant radical scavenging activities in vitro, which may contribute to their overall therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of thioxothiazolidin derivatives can be attributed to specific structural features:

- Hydroxyl Groups : Presence enhances solubility and bioactivity.

- Substituents on the Benzene Ring : Electron-donating groups generally improve potency against target enzymes.

- Thioxothiazolidin Core : Essential for maintaining structural integrity and facilitating interactions with biological targets.

Case Studies

- Urease Inhibition : A study highlighted that compounds with specific substitutions at the R1 position significantly enhanced urease inhibitory activity, demonstrating the importance of structural modifications in drug design .

- Cytotoxicity Profiles : Another investigation into the cytotoxic effects revealed that varying the substituents on the thioxothiazolidin framework influenced the degree of cytotoxicity across different cancer cell lines .

特性

IUPAC Name |

N-[4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-4-6-14(7-5-13)20-17(23)16(25-18(20)24)10-12-2-8-15(22)9-3-12/h2-10,22H,1H3,(H,19,21)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAWPFWKJTXZJU-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。